molecular formula C10H8ClNO2S2 B13720727 2-Chloro-4-(thiophen-3-yl)benzenesulfonamide

2-Chloro-4-(thiophen-3-yl)benzenesulfonamide

Katalognummer: B13720727
Molekulargewicht: 273.8 g/mol
InChI-Schlüssel: JCPDFUONLKSHPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(thiophen-3-yl)benzenesulfonamide is a compound that features a thiophene ring, a benzene ring, and a sulfonamide group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(thiophen-3-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(thiophen-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Wirkmechanismus

The exact mechanism of action of 2-Chloro-4-(thiophen-3-yl)benzenesulfonamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in cell growth and proliferation. For instance, it may inhibit the activity of certain enzymes that are crucial for cancer cell survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-(thiophen-3-yl)benzenesulfonamide is unique due to its specific structural features, which combine a thiophene ring, a benzene ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C10H8ClNO2S2

Molekulargewicht

273.8 g/mol

IUPAC-Name

2-chloro-4-thiophen-3-ylbenzenesulfonamide

InChI

InChI=1S/C10H8ClNO2S2/c11-9-5-7(8-3-4-15-6-8)1-2-10(9)16(12,13)14/h1-6H,(H2,12,13,14)

InChI-Schlüssel

JCPDFUONLKSHPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CSC=C2)Cl)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.